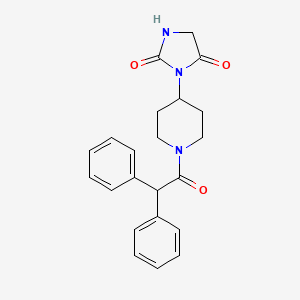

3-(1-(2,2-Diphenylacetyl)piperidin-4-yl)imidazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Anticancer Activity

Research on piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, including the condensation of various amines with iminodiacetic acid, has demonstrated significant anticancer activity against breast, lung, colon, ovary, and liver cancer cell lines. This suggests potential applications of related imidazolidine-2,4-dione compounds in the development of new anticancer drugs (Sandeep Kumar et al., 2013).

Antimicrobial and Antibacterial Properties

A series of 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones exhibited good antibacterial activity against gram-positive bacteria, showcasing the potential for related compounds in antimicrobial research and applications (O. Prakash et al., 2011).

Chemosensitizers for Antibiotic Effectiveness

Imidazolidine-4-one derivatives were evaluated for their ability to enhance antibiotic effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential applications in combating antibiotic resistance (A. Matys et al., 2015).

Hypoglycemic Activity

Research into imidazopyridine thiazolidine-2,4-diones as conformationally restricted analogs of hypoglycemic compounds like rosiglitazone has highlighted their potential in treating conditions like diabetes through insulin-induced adipocyte differentiation and in vivo hypoglycemic activity (M. Oguchi et al., 2000).

Corrosion Inhibition

Imidazolidine-2,4-dione derivatives have also been studied for their application in corrosion inhibition, demonstrating significant protective effects for mild steel in acidic solutions. This highlights potential industrial applications in protecting materials from corrosion (A. Elbarki et al., 2020).

Mechanism of Action

Target of Action

It is suggested that this compound is a functionalized cereblon ligand . Cereblon is a protein that plays a crucial role in various biological processes, including limb development, the immune response, and the circadian rhythm.

Mode of Action

As a functionalized cereblon ligand, it is likely to interact with cereblon, potentially influencing its function and downstream effects .

Biochemical Pathways

Given its potential interaction with cereblon, it may influence pathways related to the biological processes in which cereblon is involved, such as limb development, the immune response, and the circadian rhythm .

Result of Action

Given its potential role as a cereblon ligand, it may influence the function of cereblon and thereby affect the biological processes in which cereblon is involved .

properties

IUPAC Name |

3-[1-(2,2-diphenylacetyl)piperidin-4-yl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3/c26-19-15-23-22(28)25(19)18-11-13-24(14-12-18)21(27)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18,20H,11-15H2,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMKXLJCCPOCEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CNC2=O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-3,4-dihydroquinazolin-4-one](/img/structure/B2929603.png)

![2-cyano-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B2929604.png)

![2-nitro-N-[2-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B2929607.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)acetamide](/img/structure/B2929616.png)

![4-Isobutyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2929623.png)

![8-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2929624.png)